molecular formula C11H14F3N3 B8067284 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine

1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine

Cat. No.: B8067284
M. Wt: 245.24 g/mol
InChI Key: ULMWAGAYBDYJIO-UHFFFAOYSA-N
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Description

1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine typically involves the following steps:

  • Trifluoromethylation: The starting material, pyridine, undergoes trifluoromethylation to introduce the trifluoromethyl group at the 6-position. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Piperazine Attachment: The trifluoromethylated pyridine is then reacted with piperazine to form the final compound. This step often involves nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity.

Comparison with Similar Compounds

1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine is unique due to its trifluoromethyl group and piperazine moiety. Similar compounds include:

  • Trifluoromethylated Pyridines: These compounds share the trifluoromethyl group but may have different substituents on the pyridine ring.

  • Piperazine Derivatives: These compounds contain the piperazine ring but lack the trifluoromethyl group.

Properties

IUPAC Name

1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)10-2-1-9(7-16-10)8-17-5-3-15-4-6-17/h1-2,7,15H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMWAGAYBDYJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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